molecular formula C10H11NO3 B8603940 Ethyl 3-(5-hydroxypyridin-2-yl)prop-2-enoate CAS No. 921941-22-2

Ethyl 3-(5-hydroxypyridin-2-yl)prop-2-enoate

Cat. No. B8603940
CAS RN: 921941-22-2
M. Wt: 193.20 g/mol
InChI Key: ZCKFAUNOEUXRNR-UHFFFAOYSA-N
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Description

Ethyl 3-(5-hydroxypyridin-2-yl)prop-2-enoate is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(5-hydroxypyridin-2-yl)prop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(5-hydroxypyridin-2-yl)prop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

921941-22-2

Product Name

Ethyl 3-(5-hydroxypyridin-2-yl)prop-2-enoate

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

ethyl 3-(5-hydroxypyridin-2-yl)prop-2-enoate

InChI

InChI=1S/C10H11NO3/c1-2-14-10(13)6-4-8-3-5-9(12)7-11-8/h3-7,12H,2H2,1H3

InChI Key

ZCKFAUNOEUXRNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=NC=C(C=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of 6-bromopyridin-3-ol (5.22 g, 30.0 mmol), ethyl acrylate (4.51 g, 45.0 mmol), palladium acetate (175 mg, 0.78 mmol), tri-o-tolylphosphine (438 mg, 1.44 mmol), and triethylamine (4.55 g, 45.0 mmol) in N,N-dimethylformamide was placed in a sealed tube, and the mixture was stirred at 140° C. for 24 h. The mixture was quenched with water (100 mL), extracted with ethyl acetate (100 mL×3). The combined organic layer was washed with water (100 mL×4), brine (50 mL), dried over magnesium sulfate and concentrated under reduced pressure. The resulting residue was chromatographed on a column of silica gel eluting with n-hexane/ethyl acetate (1:1) to give 2.3 g (40%) of the title compound as a yellow oil. ((E), (Z) mixture)
Quantity
5.22 g
Type
reactant
Reaction Step One
Quantity
4.51 g
Type
reactant
Reaction Step One
Quantity
438 mg
Type
reactant
Reaction Step One
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
175 mg
Type
catalyst
Reaction Step One
Yield
40%

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